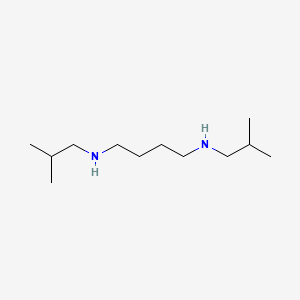

N,N'-Diisobutyl-1,4-butanediamine

Description

Contextual Significance of Substituted Diamines in Modern Organic Chemistry

Substituted diamines are a cornerstone of modern organic chemistry, valued for their nucleophilicity, basicity, and ability to act as bidentate ligands. These compounds are integral to the synthesis of a wide array of complex molecules and functional materials. Their utility stems from the presence of two nitrogen atoms, which can be tailored with various substituents to fine-tune their steric and electronic properties. This adaptability allows them to serve in multiple capacities:

Building Blocks in Polymer Chemistry: Diamines are fundamental monomers in the production of polyamides, polyimides, and polyurethanes. The structure of the diamine dictates the physical properties of the resulting polymer, such as its thermal stability, flexibility, and strength. ontosight.ai

Ligands in Coordination Chemistry and Catalysis: The two nitrogen centers in diamines can chelate to metal ions, forming stable complexes. These complexes are widely used as catalysts in a multitude of organic transformations, including asymmetric synthesis, where chiral diamines can induce high levels of stereoselectivity.

Precursors for Biologically Active Molecules: The diamine motif is present in numerous natural products and pharmaceutical agents. Consequently, synthetic diamines are crucial starting materials or intermediates in medicinal chemistry.

The distance between the two amino groups (e.g., 1,2-, 1,3-, or 1,4-diamines) and the nature of the N-substituents are critical factors that determine the molecule's reactivity and suitability for a specific application.

N,N'-Diisobutyl-1,4-butanediamine as a Key Intermediate and Building Block in Synthetic Pathways

This compound serves as a valuable intermediate and building block, particularly in polymer science. ontosight.ai Its primary application lies in its role as a monomer or curing agent in the synthesis of high-performance polymers. ontosight.ai

Polymer Synthesis: The presence of two secondary amine groups allows this compound to react with various electrophilic compounds. For instance:

With diisocyanates, it forms polyureas.

With dicarboxylic acids or their derivatives (like diacyl chlorides), it undergoes polycondensation to yield polyamides.

It can also be used as a curing agent for epoxy resins, where the amine groups react with the epoxide rings to form a cross-linked polymer network. ontosight.ai

The isobutyl groups on the nitrogen atoms provide steric hindrance, which can influence the reaction kinetics and the properties of the final polymer, such as increasing its solubility in organic solvents and affecting its thermal and mechanical characteristics.

A general and plausible synthetic route to N,N'-dialkyl-1,4-butanediamines involves a two-step process starting from a suitable dinitrile. google.com This process includes the catalytic hydrogenation of the dinitrile in the presence of an anhydride (B1165640) to form an N,N'-diacetyl-1,4-diaminobutane intermediate, followed by hydrolysis to yield the final diamine. google.com

Overview of Current Research Trends and Scholarly Contributions Pertaining to this compound and its Analogs

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the broader class of N,N'-disubstituted-1,4-diaminobutanes and their analogs is an active area of investigation.

One significant area of research is the study of their interaction with biological systems. For example, extensive mechanistic studies have been conducted on para-substituted N,N'-dibenzyl-1,4-diaminobutanes as substrates for mammalian polyamine oxidase. nih.gov These studies provide insights into the kinetics and mechanism of amine oxidation by flavoproteins. nih.gov The research demonstrated that the rate of flavin reduction by N,N'-dibenzyl-1,4-diaminobutane is dependent on the pH and is consistent with the rate-limiting cleavage of the substrate's C-H bond. nih.gov

Furthermore, research into analogs where the substituents on the nitrogen atoms are varied continues to be a fruitful area. For instance, N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,4-butanediamine has been investigated for its coordination chemistry with metal ions. nih.gov The synthesis and characterization of various other butanediamine derivatives, such as N-Boc-1,4-butanediamine and N,N,N',N'-tetramethyl-1,4-butanediamine, are also well-documented, providing a rich dataset for comparative studies. sigmaaldrich.comchemicalbook.comchemicalbook.com

Recent research has also focused on naturally occurring, more complex derivatives of putrescine (1,4-butanediamine), such as N-p-coumaroyl-N'-caffeoylputrescine, which has been isolated from Saxifraga tangutica and investigated for its biological targets. mdpi.com

The ongoing exploration of these analogs highlights the continued interest in the structure-property relationships within the substituted 1,4-butanediamine family, with implications for catalysis, materials science, and medicinal chemistry.

Data Tables

Table 1: Physicochemical Properties of 1,4-Butanediamine and Selected Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 1,4-Butanediamine (Putrescine) | 110-60-1 | C₄H₁₂N₂ | 88.15 | 158-160 | 25-28 |

| N,N,N',N'-Tetramethyl-1,4-butanediamine | 111-51-3 | C₈H₂₀N₂ | 144.26 | 166-167 | -100 |

| N-Boc-1,4-butanediamine | 68076-36-8 | C₉H₂₀N₂O₂ | 188.27 | - | - |

| N,N,N',N'-Tetrakis(2-pyridinylmethyl)-1,4-butanediamine | 162339-92-6 | C₂₈H₃₂N₆ | 452.6 | - | - |

Data sourced from various chemical suppliers and databases. nih.govsigmaaldrich.comchemicalbook.comchemicalbook.comnist.gov Note: Boiling and melting points for some compounds are not available.

Table 2: Kinetic Parameters for the Oxidation of N,N'-Dibenzyl-1,4-diaminobutane Analogs by Mouse Polyamine Oxidase at pH 8.6

| para-Substituent on Benzyl Groups | k_cat (s⁻¹) | K_m (µM) | k_cat/K_m (µM⁻¹s⁻¹) |

| H | 0.80 ± 0.02 | 15 ± 2 | 0.054 ± 0.004 |

| OCH₃ | 1.1 ± 0.05 | 13 ± 2 | 0.086 ± 0.009 |

| CH₃ | 0.85 ± 0.03 | 14 ± 2 | 0.061 ± 0.006 |

| F | 0.58 ± 0.02 | 13 ± 2 | 0.044 ± 0.004 |

| Cl | 0.44 ± 0.01 | 14 ± 2 | 0.031 ± 0.002 |

| Br | 0.38 ± 0.01 | 12 ± 2 | 0.031 ± 0.003 |

| CF₃ | 0.20 ± 0.01 | 19 ± 3 | 0.011 ± 0.001 |

This table is adapted from mechanistic studies on para-substituted N,N'-dibenzyl-1,4-diaminobutanes. nih.gov

Structure

3D Structure

Properties

CAS No. |

31719-16-1 |

|---|---|

Molecular Formula |

C12H28N2 |

Molecular Weight |

200.36 g/mol |

IUPAC Name |

N,N'-bis(2-methylpropyl)butane-1,4-diamine |

InChI |

InChI=1S/C12H28N2/c1-11(2)9-13-7-5-6-8-14-10-12(3)4/h11-14H,5-10H2,1-4H3 |

InChI Key |

FUYYBRYQDMGVRX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNCCCCNCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of N,n Diisobutyl 1,4 Butanediamine

Chemical Synthesis Routes for N,N'-Diisobutyl-1,4-butanediamine

The synthesis of this compound can be achieved through several established chemical pathways. These methods primarily involve the formation of carbon-nitrogen bonds through direct amination, reductive amination, or alkylation strategies.

Direct Amination Strategies Utilizing Isobutyl Amine

Direct amination involves the reaction of a 1,4-dihalobutane, such as 1,4-dibromobutane, with isobutylamine. This nucleophilic substitution reaction, in principle, allows for the direct formation of the target diamine. However, a significant challenge in this approach is controlling the degree of alkylation. The primary amine, isobutylamine, can react once to form the desired secondary amine, but it can also lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. To favor the desired disubstituted product, reaction conditions such as stoichiometry, temperature, and the use of a large excess of the primary amine can be optimized.

A related approach is the Gabriel synthesis, which utilizes potassium phthalimide (B116566) to avoid overalkylation. In a general sense, this method involves reacting 1,4-dihalobutane with potassium phthalimide to form an intermediate, which is then cleaved, often with hydrazine (B178648) or in the case of a similar synthesis for 1,4-butanediamine, a methylamine (B109427) solution, to yield the primary diamine. google.com Subsequent reductive amination with isobutyraldehyde (B47883) could then yield this compound.

Reductive Amination Pathways from Dialdehydes or Diketones

Reductive amination is a widely employed and highly effective method for synthesizing secondary amines. nih.govmasterorganicchemistry.com This two-step, often one-pot, process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.com

For the synthesis of this compound, this pathway would utilize a four-carbon dialdehyde (B1249045), such as succinaldehyde, and isobutylamine. The reaction proceeds through the formation of a di-imine intermediate, which is subsequently reduced.

A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common choice, though it can also reduce the starting aldehyde. masterorganicchemistry.comyoutube.com More selective reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they are less reactive towards the carbonyl group and more selective for the protonated imine intermediate. masterorganicchemistry.comorganic-chemistry.org This selectivity minimizes the formation of alcohol byproducts. The reaction is typically carried out under mildly acidic conditions (pH ~4-5), which promotes imine formation. youtube.com

The general reaction scheme is as follows:

Imine Formation: Succinaldehyde + 2 Isobutylamine ⇌ Di-imine + 2 H₂O

Reduction: Di-imine + Reducing Agent → this compound

This method is advantageous due to its high efficiency and the commercial availability of the necessary precursors.

Alkylation of 1,4-Butanediamine with Isobutyl Halides

Another synthetic route involves the direct alkylation of 1,4-butanediamine (also known as putrescine) with an isobutyl halide, such as isobutyl bromide or isobutyl chloride. sigmaaldrich.com In this nucleophilic substitution reaction, the lone pair of electrons on the nitrogen atoms of 1,4-butanediamine attacks the electrophilic carbon of the isobutyl halide, displacing the halide ion.

A significant drawback of this method is the difficulty in controlling the extent of alkylation. masterorganicchemistry.com The initial reaction produces N-isobutyl-1,4-butanediamine. ontosight.ai This monosubstituted product can then react further with the isobutyl halide to form the desired this compound. However, the reaction can continue, leading to the formation of tertiary amines and even quaternary ammonium salts. To promote the formation of the desired disubstituted product, a precise control of stoichiometry and reaction conditions is necessary. Using an excess of 1,4-butanediamine can favor the mono-alkylated product, while using an excess of the isobutyl halide would favor over-alkylation.

Multi-step Convergent and Divergent Synthesis Approaches

The synthesis of this compound can also be approached through multi-step convergent or divergent strategies, which offer greater control and versatility.

A convergent synthesis would involve preparing two different fragments of the molecule separately and then combining them in a final step. For instance, one could synthesize an N-isobutyl-4-halobutylamine intermediate and then react it with isobutylamine.

A divergent synthesis would start from a central molecule and build outwards. For example, one could start with a protected 1,4-butanediamine derivative, such as N-Boc-1,4-butanediamine. sigmaaldrich.com The unprotected amine group could be alkylated with an isobutyl group. Following deprotection of the Boc group, the second amine group could then be similarly alkylated. This stepwise approach allows for precise control over the substitution pattern and can be adapted to synthesize unsymmetrically substituted diamines as well.

Catalytic Methods in this compound Synthesis (e.g., Transition Metal Catalysis)

Modern synthetic chemistry often employs catalytic methods to improve efficiency and selectivity. Transition metal catalysts, for example, can be utilized in reductive amination reactions. Ruthenium complexes, such as [RuCl₂(p-cymene)]₂, have been shown to be effective for the reductive amination of aldehydes with anilines. organic-chemistry.org While specific examples for this compound are not prevalent in the literature, the principles can be extended.

Another catalytic approach involves the use of dibutyltin (B87310) dichloride as a catalyst for direct reductive amination using phenylsilane (B129415) as the reductant. organic-chemistry.org This method has been shown to be effective for various aldehydes and ketones with anilines and dialkylamines, offering mild reaction conditions and high functional group tolerance. organic-chemistry.org

Optimization of Reaction Conditions and Process Parameters

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing byproducts and reaction times. Key parameters that are typically optimized include:

Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts. For instance, in direct alkylation, higher temperatures may lead to over-alkylation.

Solvent: The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction rate. For reductive amination, solvents like 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), and methanol (B129727) are commonly used. organic-chemistry.org

Catalyst: In catalytic reactions, the type and loading of the catalyst are critical. For example, in a study on the synthesis of poly(1,4-butanediol itaconate), the amount of zinc acetate (B1210297) catalyst was a key variable in optimizing the process. nih.gov

Stoichiometry of Reactants: The molar ratio of the reactants is a fundamental parameter to control the selectivity of the reaction. In direct alkylation, for example, the ratio of amine to alkylating agent determines the degree of substitution.

pH: For reductive amination, maintaining an optimal pH is essential for the formation of the imine intermediate. youtube.com

A systematic approach to optimization, such as the Box-Behnken design used in the synthesis of poly(1,4-butanediol itaconate), can be employed to efficiently explore the effects of multiple variables and their interactions. nih.gov

Below is an interactive data table summarizing the various synthetic routes and their key features.

| Synthetic Route | Precursors | Key Reagents/Catalysts | Advantages | Disadvantages |

| Direct Amination | 1,4-Dihalobutane, Isobutylamine | Base (to neutralize HX) | Simple, direct | Poor selectivity, overalkylation is common |

| Reductive Amination | Succinaldehyde, Isobutylamine | NaBH₃CN, NaBH(OAc)₃ | High selectivity, good yields | Requires a dialdehyde precursor |

| Alkylation of Diamine | 1,4-Butanediamine, Isobutyl Halide | Base | Utilizes readily available starting materials | Difficult to control selectivity, risk of overalkylation |

| Multi-step Synthesis | Protected diamines, Isobutylating agents | Protecting groups (e.g., Boc) | High control, versatile | Longer reaction sequence, more steps |

| Catalytic Methods | Varies (e.g., Aldehyde, Amine) | Transition metal catalysts (e.g., Ru, Sn) | Mild conditions, high efficiency | Catalyst cost and sensitivity |

Solvent Effects and Selection Criteria

The choice of solvent is critical in the synthesis of N,N'-dialkylated diamines as it significantly influences reaction rates, selectivity, and the preferred reaction pathway. wpunj.edu Solvents can be broadly categorized into protic (e.g., water, methanol, ethanol), aprotic polar (e.g., dioxane, tetrahydrofuran), and aprotic apolar (e.g., cyclohexane, toluene). researchgate.net

Methanol is often identified as an optimal solvent for the reductive amination of ketones and aldehydes, as it facilitates high rates of imine and Schiff base formation, which are key intermediates, and also supports high hydrogenation activity. wpunj.eduresearchgate.net However, when using metal catalysts and hydrogen gas, reactive alcohols can undergo oxidation, generating aldehyde or ketone impurities that can lead to undesired side products and complicate purification. acsgcipr.org

Historically, chlorinated solvents such as dichloromethane (B109758) (DCM) and 1,2-dichloroethane (DCE) were frequently used. acsgcipr.orgresearchgate.net However, due to environmental and safety concerns, a shift towards more sustainable "green" solvents has been a focus of recent research. Studies have shown that ethyl acetate (EtOAc) can be a suitable replacement for chlorinated solvents in reductive aminations mediated by borane-based reductants like sodium triacetoxyborohydride. acsgcipr.orgresearchgate.net Other viable alternatives in many cases include dimethyl carbonate, isopropyl alcohol, and 2-MeTHF. researchgate.net The use of water is generally disfavored as it can inhibit the formation of the necessary imine intermediate, leading to low yields of the desired amine and high selectivity towards alcohol byproducts. wpunj.eduresearchgate.net

Interactive Table 1: Solvent Selection in Reductive Amination

| Solvent Class | Example Solvents | Suitability for Reductive Amination | Key Considerations |

| Protic | Methanol, Ethanol (B145695) | Generally effective, promotes imine formation. wpunj.eduresearchgate.net | Potential for side reactions via solvent oxidation with certain catalysts. acsgcipr.org |

| Protic | Water | Poor | Inhibits imine formation, leading to low amine yield. wpunj.edu |

| Aprotic Polar | Tetrahydrofuran (THF), Dioxane | Moderate to Good | Effective, but may be less "green" than other options. researchgate.net |

| Aprotic Apolar | Toluene, Cyclohexane | Moderate | Can be used, but polarity may not be optimal for all substrates. researchgate.net |

| "Green" Alternatives | Ethyl Acetate (EtOAc), 2-MeTHF | Good to Excellent | Environmentally preferred; EtOAc is a good replacement for chlorinated solvents. acsgcipr.orgresearchgate.net |

| Chlorinated | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Effective but Undesirable | High efficiency but significant environmental and safety drawbacks. acsgcipr.orgresearchgate.net |

Temperature and Pressure Control in High-Yield Synthesis

Precise control of temperature and pressure is paramount for achieving high yields and purity. For the synthesis of N,N'-dialkylalkanediamines from dihaloalkanes and alkylamines, reaction temperatures can range from 50 to 250°C. google.com The optimal temperature depends on the specific reactants, catalyst, and solvent system employed. Elevated temperatures generally increase the reaction rate but can also promote the formation of byproducts, such as cyclic amines and triamines. google.com

When catalytic hydrogenation is used for the reduction step in reductive amination, pressure control (of hydrogen gas) becomes a critical variable. The pressure influences the rate of reduction of the imine intermediate. Both temperature and pressure must be carefully optimized to ensure the desired reaction proceeds efficiently while minimizing degradation of reactants and products and suppressing side reactions.

Stoichiometric Considerations and Reagent Purity

The stoichiometry of the reactants—1,4-butanediamine and isobutyraldehyde (for reductive amination)—must be carefully controlled to maximize the yield of the desired N,N'-disubstituted product and prevent the formation of mono-substituted intermediates or other impurities. A stepwise procedure can be employed where the imine is formed first and then reduced, which can help in cases where dialkylation is problematic. organic-chemistry.org In one-pot syntheses, the relative ratios of the amine, the carbonyl compound, and the reducing agent are critical. For instance, using a reducing agent like sodium cyanoborohydride (NaBH₃CN) is advantageous because it selectively reduces the imine intermediate in the presence of the unreacted aldehyde. masterorganicchemistry.comyoutube.com

Isolation and Purification Techniques for this compound

Following the synthesis, a robust purification strategy is necessary to isolate this compound from unreacted starting materials, catalysts, and byproducts. Common impurities in the synthesis of N,N'-dialkylalkanediamines include cyclic dialkyldiamines and trialkylalkanetriamines, the presence of which can necessitate complex and large-scale purification equipment. google.com

A common final purification step for aliphatic diamines is distillation. google.com However, imine impurities can co-distill with the desired diamine product. To address this, a pre-treatment step can be employed where the crude product is treated with hydrogen gas in the presence of a catalyst (e.g., platinum, palladium, nickel). google.com This process reduces residual imine impurities to the corresponding amines, improving the quality of the final distilled product. Other standard laboratory and industrial purification techniques include extraction to remove soluble impurities and recrystallization for solid products. google.com

Biochemical and Biotechnological Routes to 1,4-Butanediamine Precursors

The primary precursor for the synthesis of this compound is 1,4-butanediamine, a compound also known by its common name, putrescine. wikipedia.org There is growing interest in producing this key chemical intermediate from renewable feedstocks using biotechnological methods, which offer a "green" alternative to traditional chemical synthesis. nih.gov

Microbial Fermentation Strategies for Diamine Production

Significant progress has been made in the fermentative production of 1,4-butanediamine using metabolically engineered microorganisms. nih.gov Strains of Corynebacterium glutamicum and Escherichia coli have been successfully engineered to produce putrescine from simple carbon sources like glucose. nih.gov

Metabolic engineering strategies focus on enhancing the carbon flux towards the desired product. This involves several key modifications, such as engineering glycolysis, managing anaplerotic pathways, and controlling the activity of competing enzymes. nih.gov For example, in engineered C. glutamicum, a high putrescine yield was achieved by fine-tuning the expression of the ornithine transcarbamoylase gene, which redirects a key intermediate towards putrescine synthesis. nih.gov A comparative survey of different bacteria showed that Pseudomonas aeruginosa was a high producer of putrescine from agmatine (B1664431), followed by Lactobacillus hilgardii. conicet.gov.ar

Interactive Table 2: Microbial Production of 1,4-Butanediamine (Putrescine)

| Microorganism | Precursor/Pathway | Engineering Strategy | Reported Yield |

| Corynebacterium glutamicum | Glucose | Engineered glycolysis, anaplerosis, and arginine biosynthesis pathways. nih.gov | 0.26 g/g glucose nih.gov |

| Escherichia coli | Glucose | Overexpression of ornithine/arginine decarboxylase pathways. nih.govwipo.int | Production demonstrated nih.gov |

| Pseudomonas aeruginosa | Agmatine | Induced agmatine deamination pathway. conicet.gov.ar | Highest producer among tested species conicet.gov.ar |

| Lactobacillus hilgardii | Agmatine | Agmatine deimination pathway. conicet.gov.ar | Moderate producer conicet.gov.ar |

Enzymatic Conversion Pathways for 1,4-Butanediamine Biosynthesis

In nature, 1,4-butanediamine is synthesized via two primary enzymatic pathways, both originating from the amino acid arginine. wikipedia.org The understanding of these pathways is crucial for the rational design of engineered microbial strains.

Ornithine Decarboxylase (ODC) Pathway : In this route, arginine is first converted to ornithine. The enzyme ornithine decarboxylase (ODC) then catalyzes the removal of a carboxyl group from ornithine to produce 1,4-butanediamine (putrescine). wikipedia.org This is a direct and efficient pathway.

Arginine Decarboxylase (ADC) Pathway : This pathway is slightly more complex. First, arginine is decarboxylated by arginine decarboxylase (ADC) to form agmatine. Agmatine is then converted to N-carbamoylputrescine by agmatine imino hydroxylase (AIH). Finally, N-carbamoylputrescine is hydrolyzed to yield 1,4-butanediamine. wikipedia.org

Biotechnological approaches often involve the overexpression of genes encoding the key enzymes in these pathways, such as ornithine decarboxylase (ODC) or a combination of arginine decarboxylase (speA) and agmatinase (speB), within a microbial host to drive the production of 1,4-butanediamine. wipo.intgoogle.com

Interactive Table 3: Key Enzymes in the Biosynthesis of 1,4-Butanediamine

| Enzyme | Abbreviation | Pathway | Function |

| Ornithine Decarboxylase | ODC | ODC Pathway | Catalyzes the direct conversion of ornithine to 1,4-butanediamine. wikipedia.org |

| Arginine Decarboxylase | ADC | ADC Pathway | Catalyzes the conversion of arginine to agmatine. wikipedia.org |

| Agmatine Imino Hydroxylase | AIH | ADC Pathway | Transforms agmatine into N-carbamoylputrescine. wikipedia.org |

| N-Carbamoylputrescine Amidohydrolase | ADC Pathway | Hydrolyzes N-carbamoylputrescine to produce 1,4-butanediamine. wipo.int | |

| Agmatinase | ADC Pathway | An alternative enzyme that can convert agmatine. wipo.int |

Genetic Engineering and Metabolic Pathway Optimization for Enhanced Yields of Diamine Intermediates

The biotechnological production of diamine intermediates, particularly 1,4-butanediamine (commonly known as putrescine), from renewable resources presents a promising and sustainable alternative to traditional chemical synthesis methods that rely on petroleum-based feedstocks. nih.gov Microorganisms such as Escherichia coli and Corynebacterium glutamicum have been the focus of metabolic engineering efforts to create efficient cell factories for putrescine production. nih.govnih.gov

In microorganisms, putrescine can be synthesized through two primary pathways: the ornithine decarboxylase (ODC) pathway, which converts ornithine to putrescine, and the arginine decarboxylase (ADC) pathway, where arginine is the initial substrate. nih.gov Both pathways have been targets for genetic modification to enhance putrescine yields.

A key strategy in the metabolic engineering of these microorganisms involves the targeted manipulation of specific genes to channel metabolic flux towards the desired product. Common approaches include:

Inactivation of Degradation and Utilization Pathways: To prevent the loss of the target compound, genes responsible for its degradation are often deleted. For instance, in E. coli, the inactivation of putrescine degradation and utilization pathways is a foundational step in constructing a production strain. nih.gov

Overexpression of Biosynthetic Genes: Increasing the expression of key enzymes in the synthesis pathway is crucial for high-level production. This is typically achieved by introducing additional copies of the relevant genes, often on plasmids or integrated into the chromosome, under the control of strong promoters. nih.govnih.gov For example, the overexpression of ornithine decarboxylase is a common strategy. nih.govgoogle.comnih.govwipo.int

Alleviation of Feedback Inhibition: Many biosynthetic pathways are regulated by feedback inhibition, where the final product inhibits the activity of an early enzyme in the pathway. Genetic modification of these enzymes to make them resistant to feedback inhibition can significantly boost product yields. nih.govnih.gov In E. coli, desensitizing N-acetylglutamate synthase (ArgA) to feedback inhibition by arginine has been shown to improve putrescine production. nih.gov

Optimization of Precursor Supply: Ensuring a sufficient supply of the immediate precursor to the final product is critical. In the case of putrescine, increasing the intracellular pool of ornithine is a key objective. This can be achieved by overexpressing the genes involved in ornithine biosynthesis, such as the argC-E operon in E. coli. nih.gov

Global Regulatory Engineering: Modifying global regulators that control the expression of a large number of genes can also lead to improved production. For example, the deletion of the stress-responsive RNA polymerase sigma factor RpoS in E. coli has been shown to enhance putrescine production. nih.gov

These genetic engineering strategies have led to significant improvements in putrescine titers and yields in various microbial hosts.

Research Findings in Escherichia coli

E. coli has been extensively engineered for putrescine production. By systematically applying the strategies mentioned above, researchers have developed strains capable of producing high titers of putrescine. One engineered E. coli strain, through the inactivation of degradation pathways, overexpression of ornithine biosynthetic genes, and amplification of ornithine decarboxylase activity, was able to produce 1.68 g/L of putrescine with a yield of 0.168 g per gram of glucose in a batch culture. nih.gov Further optimization through high-cell-density cultivation resulted in a remarkable production of 24.2 g/L of putrescine with a productivity of 0.75 g/L/h. nih.gov

Another study focused on optimizing the arginine decarboxylase pathway in E. coli K-12. nih.gov By using a desensitized version of ArgA and placing the essential genes speA (arginine decarboxylase) and speB (agmatinase) under the control of a strong T5 promoter, a significant increase in putrescine production was achieved. nih.gov The disruption of the puuA gene, which is involved in the first step of putrescine degradation, further enhanced production. nih.gov

| Strain Engineering Strategy in E. coli | Putrescine Titer (g/L) | Yield (g/g glucose) | Reference |

| Inactivation of degradation pathways, overexpression of ornithine biosynthesis genes, and amplification of ornithine decarboxylase. | 1.68 | 0.168 | nih.gov |

| High-cell-density cultivation of the above strain. | 24.2 | Not Reported | nih.gov |

| Overexpression of ADC pathway with desensitized ArgA and puuA disruption. | 4.77 (in SOB medium with glucose and arginine) | Not Reported | nih.gov |

Research Findings in Corynebacterium glutamicum

Corynebacterium glutamicum, a bacterium well-known for its industrial-scale production of amino acids, has also been engineered for the production of diamines. nih.govnih.gov A modular pathway engineering approach has been successfully applied to this organism. nih.gov Starting from an ornithine-producing platform strain, researchers were able to derive a putrescine-producing strain by overexpressing the necessary pathway module. nih.gov This engineered C. glutamicum strain achieved a putrescine yield of 0.17 g per gram of glucose. nih.gov

| Host Organism | Key Engineering Strategy | Final Product | Yield (g/g glucose) | Reference |

| Corynebacterium glutamicum | Modular pathway engineering from an ornithine-producing platform strain. | Putrescine | 0.17 | nih.gov |

The continuous advancement in synthetic biology and metabolic engineering, including the use of tools like CRISPRi for gene repression, holds the potential for further improvements in the bio-based production of diamine intermediates like putrescine. acs.org These developments are crucial for establishing economically viable and sustainable processes for the synthesis of valuable chemicals such as this compound.

Chemical Reactivity and Derivatization Studies of N,n Diisobutyl 1,4 Butanediamine

Investigation of Amine Functional Group Reactivity

The reactivity of N,N'-Diisobutyl-1,4-butanediamine is primarily centered on the nucleophilic character of its secondary amine groups. These nitrogens readily react with a wide range of electrophiles, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Acylation and Sulfonylation Reactions

This compound undergoes facile diacylation when treated with acylating agents such as acyl chlorides or acid anhydrides. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom attacks the carbonyl carbon of the acylating agent. A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the HCl or carboxylic acid byproduct, driving the reaction to completion. This results in the formation of the corresponding N,N'-diacyl-N,N'-diisobutyl-1,4-butanediamine. A similar reaction occurs with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in a process known as sulfonylation, yielding stable disulfonamides. These reactions effectively protect or modify the amine groups, altering the compound's physical and chemical properties.

The general scheme for these reactions is as follows:

Acylation: R-CO-Cl + H-N(isobutyl)-(CH₂)₄-N(isobutyl)-H → R-CO-N(isobutyl)-(CH₂)₄-N(isobutyl)-CO-R

Sulfonylation: R-SO₂-Cl + H-N(isobutyl)-(CH₂)₄-N(isobutyl)-H → R-SO₂-N(isobutyl)-(CH₂)₄-N(isobutyl)-SO₂-R

While specific yield data for the diisobutyl derivative is not prevalent in literature, the acylation of similar diamines, like N,N'-diacetyl-1,4-phenylenediamine, is a well-established transformation nih.gov.

Urea (B33335) and Thiourea (B124793) Formation

The secondary amine groups of this compound can react with isocyanates and isothiocyanates to form fully substituted ureas and thioureas, respectively. The reaction is a nucleophilic addition of the amine to the central carbon of the isocyanate or isothiocyanate.

For example, reaction with an alkyl isocyanate (R-N=C=O) would yield an N,N'-diisobutyl-N,N''-dialkyl-alkanediyl-bis(urea). Similarly, reaction with an alkyl isothiocyanate (R-N=C=S) produces the corresponding bis(thiourea) derivative. These reactions are typically high-yielding and proceed under mild conditions.

Alternative methods for urea synthesis include reacting the diamine with phosgene (B1210022) or its equivalents, such as bis(trichloromethyl) carbonate (triphosgene), or by reacting with CO₂ under catalytic conditions to form cyclic ureas if the geometry is favorable organic-chemistry.orgrsc.orggoogle.com. The synthesis of N,N'-dialkyl thioureas can also be achieved by reacting N,N'-dialkyldiamines with ammonium (B1175870) thiocyanate (B1210189) in the presence of an acid or via an N-benzoylthiourea intermediate researchgate.netnih.govresearchgate.net.

| Reactants | Product Type | Catalyst/Conditions | Yield (%) | Reference |

| N,N-dimethyl-1,3-propanediamine + Bis(trichloromethyl) carbonate | Disubstituted Urea | Organic Solvent, 0-50°C | High | google.com |

| Ethylenediamine + CO₂ | Cyclic Urea | Ti complex, DMI solvent | High | nih.gov |

| Alkylamine + Ammonium Thiocyanate | N,N-dialkyl thiourea | HCl or Benzoyl Chloride | Good | researchgate.net |

| Primary Amine Hydrohalide + KSCN | Symmetrical N,N'-disubstituted thiourea | Methanol (B129727) | 65-95% | researchgate.net |

Table 1: Representative yields for urea and thiourea synthesis from various diamines.

Cyclization Reactions to Form Heterocyclic Compounds

The butane-1,4-diamine backbone allows for the potential formation of seven-membered heterocyclic rings. Intramolecular cyclization is not spontaneous but can be induced by reacting the diamine with appropriate bifunctional electrophiles. For instance, reaction with a 1,3-dihalopropane could lead to the formation of a 1,4-diisobutyl-1,4-diazepane ring system. Similarly, reaction with phosgene or carbon disulfide can lead to the formation of a seven-membered cyclic urea or thiourea, respectively.

Studies on related N,N'-dialkyl diamines have shown that they can be cyclized with reagents like carbon dioxide in the gas phase over a metal oxide catalyst to produce N,N'-dialkyl-substituted cyclic ureas google.com. Other research has demonstrated the synthesis of N-alkylated cyclic diamines, such as 1,4-dioctyl-1,4-diazepan-6-ol, through multi-step synthetic routes nih.gov. The cyclodehydration of N-acyl-N'-arylpentamethylenediamines to form diazocine derivatives has also been reported, showcasing another potential cyclization pathway for appropriately derivatized precursors researchgate.net.

Schiff Base Condensation and Imino Chemistry

The reaction of amines with carbonyl compounds is a cornerstone of imino chemistry. However, the outcome of this reaction is critically dependent on whether the amine is primary or secondary.

A primary amine reacts with an aldehyde or ketone to form a carbinolamine intermediate, which then dehydrates to form a stable C=N double bond, known as an imine or Schiff base.

In contrast, a secondary amine, such as this compound, also forms an initial carbinolamine intermediate upon reacting with an aldehyde. However, since the nitrogen atom lacks a second hydrogen to be eliminated, dehydration cannot proceed to form a stable imine. Instead, if there is a proton on the carbon atom adjacent to the nitrogen (the α-carbon), elimination of water can occur to form a C=C double bond, yielding a product known as an enamine libretexts.orgchemistrysteps.com. For this compound, this would involve the loss of a proton from either the butane (B89635) backbone or one of the isobutyl groups.

Synthesis of N,N'-Bis(salicylidene)-1,4-butanediamine Derivatives and Other Imine Ligands

The specific ligand N,N'-Bis(salicylidene)-1,4-butanediamine, often referred to as H₂salbu, is a well-known Schiff base ligand. It is important to note that this compound and its derivatives are synthesized not from the N,N'-diisobutyl derivative, but from the parent primary diamine, 1,4-butanediamine (putrescine), and two equivalents of salicylaldehyde (B1680747) or a substituted salicylaldehyde researchgate.netnih.gov.

The synthesis is a condensation reaction typically carried out by refluxing the reactants in an alcoholic solvent like ethanol (B145695) or methanol researchgate.netmedcraveonline.com. The reaction proceeds readily, often resulting in the precipitation of the crystalline Schiff base product in high yield upon cooling.

| Diamine | Aldehyde | Product | Conditions | Reference |

| 1,4-Butanediamine | Salicylaldehyde | N,N'-Bis(salicylidene)-1,4-butanediamine | Ethanol, Reflux | researchgate.net |

| 1,2-Propanediamine | Salicylaldehyde | N,N'-Bis-salicylidene-1,2-propanediamine | Toluene, 30-60°C | google.com |

| Ethylenediamine | Salicylaldehyde | N,N'-Bis(salicylidene)ethylenediamine (Salen) | Slightly acidic, 20% Ethanol | researchgate.net |

Table 2: Synthesis conditions for salicylidene-diamine Schiff bases.

These tetradentate ligands are of significant interest in coordination chemistry, as the imine nitrogen atoms and phenolic oxygen atoms can coordinate to a central metal ion, forming stable metal complexes medcraveonline.com.

Kinetic and Thermodynamic Aspects of Schiff Base Formation

Nucleophilic Addition: The primary amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde to form a tetrahedral intermediate called a carbinolamine (or hemiaminal). This step is generally fast.

Dehydration: The carbinolamine is then protonated on the oxygen, and a molecule of water is eliminated to form the C=N double bond of the imine. This dehydration step is typically the rate-determining step of the reaction medcraveonline.com.

The reaction rate is highly pH-dependent. In highly acidic conditions, the amine nucleophile is protonated and becomes non-reactive, slowing the reaction. In neutral or highly basic conditions, there are not enough protons to effectively catalyze the dehydration of the carbinolamine intermediate medcraveonline.com. Therefore, the reaction is often carried out under mildly acidic or neutral conditions to achieve an optimal rate.

From a thermodynamic perspective, the formation of the Schiff base is an equilibrium process. The position of the equilibrium can be influenced by the removal of water, which drives the reaction toward the product side according to Le Chatelier's principle. The stability of the final Schiff base is enhanced by the conjugated π-system that forms between the aromatic ring and the imine double bond. For salicylidene derivatives, an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen further stabilizes the molecule.

| Thermodynamic Parameter | Compound | Value | Units | Reference |

| Enthalpy of formation (gas, ΔfH°gas) | 1,4-Butanediamine | -33.9 ± 0.75 | kJ/mol | chemeo.com |

| Gas Basicity (BasG) | 1,4-Butanediamine | 908.4 | kJ/mol | chemeo.com |

| Proton Affinity (PAff) | 1,4-Butanediamine | 977.8 | kJ/mol | chemeo.com |

| Dissociation Constant (pKa) | N,N'-Bis(salicylidene)ethylenediamine | 12.59 ± 0.50 | - | nih.gov |

Table 3: Relevant thermodynamic data for 1,4-butanediamine and a related Salen ligand.

The high basicity and proton affinity of the parent diamine indicate the strong nucleophilic character of the nitrogen atoms, favoring the initial step of the reaction chemeo.com. The stability of the resulting Schiff base metal complexes further underscores the thermodynamic favorability of these ligand systems once formed nih.gov.

Complexation and Ligand Chemistry

Coordination to Transition Metal Ions for Catalytic Applications

The coordination of diamine ligands to transition metals is a well-established field, often leading to complexes with significant catalytic activities. The nitrogen atoms of the diamine can act as Lewis bases, donating their lone pair of electrons to a transition metal center to form a coordination complex. The specific properties of the resulting catalyst, such as its activity and selectivity, are influenced by the steric and electronic properties of the diamine ligand.

Formation of Macrocyclic and Supramolecular Assemblies

Macrocyclic and supramolecular chemistry often utilizes diamine building blocks for the construction of complex, multi-molecular architectures. These assemblies are held together by non-covalent interactions and can exhibit unique host-guest properties and catalytic functions. The structure of this compound, with its two reactive amine groups separated by a flexible butyl chain, makes it a potential candidate for the synthesis of macrocycles.

However, similar to the area of catalytic applications, specific research detailing the use of this compound in the formation of macrocyclic or supramolecular assemblies is not found in the available literature. The synthesis of such structures would likely involve condensation reactions with dicarbonyl compounds or other suitable linkers, but no studies documenting these specific reactions with this compound have been identified.

Polymerization and Macromolecular Incorporations

Polycondensation Reactions as a Diamine Monomer for Polyamides

General chemical knowledge indicates that this compound can serve as a monomer in polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides. ontosight.ai In this type of reaction, the amine groups of the diamine react with the carboxylic acid groups to form amide linkages, resulting in a polymer chain. The isobutyl groups on the nitrogen atoms would influence the properties of the resulting polyamide, likely increasing its solubility and lowering its melting point compared to polyamides derived from unsubstituted 1,4-butanediamine.

Despite this theoretical potential, specific research articles providing detailed experimental conditions, characterization data, or properties of polyamides synthesized from this compound are not present in the public domain.

Chain Extender and Cross-linking Agent in Polymer Chemistry

This compound is mentioned in general chemical literature as a curing agent for epoxy resins. ontosight.ai In this role, the amine groups react with the epoxide groups of the resin to form a cross-linked, three-dimensional network, thereby hardening the material. The isobutyl groups would affect the cross-linking density and the flexibility of the final cured product.

However, detailed studies on the kinetics of the curing process, the mechanical and thermal properties of the resulting cross-linked polymers, and comparisons with other curing agents are not available in the reviewed literature. Similarly, while it could theoretically function as a chain extender in the synthesis of polyurethanes, no specific research was found to support this application.

Mechanisms of Polymerization Initiated or Propagated by this compound

There is no evidence in the available scientific literature to suggest that this compound is used to initiate or propagate polymerization reactions. Typically, initiators are species that can generate free radicals, cations, or anions to start a chain reaction. While amines can sometimes act as catalysts or initiators in certain polymerization systems, no studies have been found that specifically investigate this role for this compound.

Applications in Advanced Materials Science and Chemical Technologies

Role as a Reagent in Organic Synthesis

N,N'-Diisobutyl-1,4-butanediamine belongs to the class of organic compounds known as diamines, which are characterized by the presence of two amino functional groups. ontosight.ai Its structure, featuring a four-carbon backbone with two isobutyl-substituted amine groups at either end, suggests potential utility in various organic transformations.

Non-Nucleophilic Base in Stereoselective Transformations

Sterically hindered amines are often employed as non-nucleophilic bases in organic synthesis. Their bulky nature allows them to deprotonate acidic protons without competing as nucleophiles. While the isobutyl groups on the nitrogen atoms of this compound provide some steric hindrance, there is a lack of specific documented examples in the scientific literature demonstrating its application as a non-nucleophilic base in stereoselective transformations. The efficacy of an amine as a non-nucleophilic base is dependent on a delicate balance of its basicity and steric bulk. Without empirical data from research studies, any claims about its role in this capacity would be purely speculative.

Chiral Auxiliary or Ligand in Asymmetric Synthesis

Chiral diamines are crucial components in asymmetric synthesis, often serving as chiral auxiliaries or ligands for metal catalysts to induce stereoselectivity. For this compound to function in this capacity, it would need to be synthesized in an enantiomerically pure form, for example, by starting from a chiral precursor or through resolution. While the synthesis of chiral diamines is a well-established field, there are no specific studies found that detail the synthesis of chiral this compound or its application as a chiral auxiliary or ligand in asymmetric catalysis.

Building Block for Complex Organic Scaffolds and Fine Chemicals

Diamine compounds are fundamental building blocks in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals. They can be used to introduce nitrogen-containing functionalities and to construct larger molecular architectures. This compound could theoretically serve as a C4-building block with protected secondary amine functionalities. However, specific research articles detailing its use in the targeted synthesis of complex organic scaffolds or fine chemicals are not prevalent in the reviewed literature.

Functional Polymeric Materials Based on this compound

The presence of two reactive amine groups makes this compound a suitable monomer for polymerization reactions, particularly for the formation of polyamides and polyurethanes. ontosight.ai

Development of High-Performance Polyamides and Their Structure-Property Relationships

Polyamides are a significant class of high-performance polymers with applications ranging from textiles to automotive components. The properties of polyamides are intrinsically linked to the structure of their monomer units. The incorporation of this compound into a polyamide backbone would introduce bulky isobutyl groups along the polymer chain. These groups would likely disrupt the regular chain packing and hydrogen bonding that are characteristic of many polyamides, such as those derived from linear diamines.

This disruption could lead to:

Reduced Crystallinity: The bulky side groups would hinder the alignment of polymer chains, resulting in a more amorphous polymer.

Lower Melting Point and Glass Transition Temperature: The decreased intermolecular forces would likely lower the temperatures at which the polymer transitions from a glassy to a rubbery state and from a solid to a liquid.

Increased Solubility: The less ordered structure and the presence of hydrocarbon side chains could enhance the solubility of the polyamide in organic solvents.

A hypothetical comparison of polyamides derived from different diamines is presented in the table below to illustrate potential structure-property relationships.

| Diamine Monomer | Expected Intermolecular Forces | Expected Crystallinity | Potential Impact on Mechanical Properties |

| 1,4-Butanediamine | Strong hydrogen bonding | High | High tensile strength, high modulus |

| This compound | Weaker hydrogen bonding due to steric hindrance | Low (Amorphous) | Lower tensile strength, increased flexibility |

| 1,6-Hexanediamine | Strong hydrogen bonding | High | High tensile strength, good toughness |

It is crucial to note that these are predicted trends based on general polymer chemistry principles. Detailed experimental data from the synthesis and characterization of polyamides specifically from this compound are not available in the surveyed literature to create a data-driven table of research findings.

Synthesis of Flame-Retardant and Thermally Stable Polymers

The thermal stability and flame retardancy of polymers are critical properties for many applications. While some nitrogen-containing compounds can contribute to char formation, a mechanism that can enhance flame retardancy, there is no specific research indicating that the incorporation of this compound imparts significant flame-retardant or enhanced thermal stability to polymers. The isobutyl groups are aliphatic and would likely undergo thermal degradation at temperatures comparable to other hydrocarbon segments within a polymer, without contributing to a significant increase in thermal stability.

Molecularly Imprinted Polymers (MIPs) for Selective Recognition and Sensing

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. This is achieved by polymerizing functional monomers and cross-linkers in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the template. researchgate.net These "molecular memories" allow MIPs to selectively rebind the target molecule from a complex mixture, making them valuable for applications in separations, sensing, and catalysis. researchgate.netmdpi.com

The synthesis of MIPs typically involves a functional monomer that interacts with the template, a cross-linker to form the polymer matrix, a porogen to create a porous structure, and an initiator. nih.gov While various functional monomers are used, the scientific literature available through extensive searches does not currently contain specific examples of this compound being employed as a functional monomer or cross-linker in the fabrication of Molecularly Imprinted Polymers. The bulky isobutyl groups could potentially influence the formation and selectivity of the imprinted cavities, a subject that may warrant future investigation.

Fabrication of Responsive Materials and Hydrogels

Responsive materials, or "smart" materials, are designed to undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or light. Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, are a prominent class of responsive materials. nih.govnih.gov

The parent compound, 1,4-diaminobutane (B46682), has been utilized as a cross-linking agent in the synthesis of pH-responsive hydrogels. For instance, it has been used to cross-link cysteamine-modified polysuccinimide to create a poly(aspartic acid) (PASP) hydrogel that exhibits significant swelling changes in response to pH variations. researchgate.net Furthermore, chitosan-PVA hydrogels crosslinked with 1,4-diaminobutane have been fabricated for the controlled release of benzocaine, demonstrating pH-responsive behavior. researchgate.net

Catalysis and Organocatalysis

The nitrogen atoms in this compound possess lone pairs of electrons, making them potential sites for catalytic activity, either as ligands for metal catalysts or as basic organocatalysts.

As a Ligand Component in Heterogeneous and Homogeneous Catalysis

In the realm of catalysis, ligands play a crucial role by binding to a central metal atom to form a coordination complex, which then acts as the catalyst. The electronic and steric properties of the ligand can significantly influence the activity, selectivity, and stability of the catalyst. Diamines are a common class of ligands used in catalysis.

While the parent compound, 1,4-diaminobutane (also known as putrescine), has been studied as a ligand in transition metal complexes, there is a lack of specific research in the surveyed literature detailing the application of this compound as a ligand component in either heterogeneous or homogeneous catalysis. The steric hindrance introduced by the isobutyl groups would be expected to significantly impact its coordination chemistry and the catalytic performance of any resulting metal complexes.

Basic Catalyst or Co-catalyst in Various Organic Reactions

The secondary amine groups in this compound can act as Brønsted-Lowry bases, accepting protons, or as Lewis bases, donating their lone pair of electrons. This basicity allows them to potentially function as catalysts or co-catalysts in a variety of organic reactions that are promoted by bases.

Despite this potential, a comprehensive review of the scientific literature did not yield specific examples of this compound being utilized as a primary basic catalyst or as a co-catalyst in organic reactions. Further research would be necessary to explore its catalytic activity in reactions such as aldol (B89426) condensations, Michael additions, or other base-catalyzed transformations.

Precursor for Specialty Materials

This compound can serve as a starting material for the synthesis of more complex molecules with specialized functions.

Application in Corrosion Inhibition Studies

Corrosion is a major concern for many industries, and the use of organic inhibitors is a common strategy to protect metallic materials from degradation. Many effective corrosion inhibitors contain heteroatoms like nitrogen, which can adsorb onto the metal surface and form a protective film.

While direct studies on the corrosion inhibition properties of this compound are not prevalent, research on a closely related derivative provides valuable insight. A study on the corrosion inhibition of carbon steel in a 1 mol/L HCl solution investigated the effectiveness of N,N'-bis(1-phenylethanol)diaminobutane (BPDAB). This compound, which shares the N,N'-disubstituted-1,4-diaminobutane core, demonstrated significant corrosion inhibition. sigmaaldrich.com

The study found that BPDAB acts as an effective inhibitor, with the inhibition efficiency increasing with its concentration. The adsorption of the BPDAB molecules on the carbon steel surface was found to follow the Langmuir adsorption isotherm, suggesting the formation of a monolayer protective film. This indicates that the diamine structure can be a valuable platform for designing effective corrosion inhibitors. sigmaaldrich.com

| Compound Name | Application | Key Findings |

| N,N'-bis(1-phenylethanol)diaminobutane (BPDAB) | Corrosion Inhibitor for Carbon Steel | Effective inhibitor in HCl solution; Adsorption follows Langmuir isotherm. sigmaaldrich.com |

Spectroscopic and Structural Characterization Methodologies in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules. For N,N'-Diisobutyl-1,4-butanediamine and its derivatives, advanced NMR techniques offer unparalleled detail regarding the molecular framework and its behavior in different states.

Multidimensional NMR for Structural Elucidation of this compound Derivatives

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment of atoms, the spectra of larger, more complex derivatives can become crowded and difficult to interpret. researchgate.net Multidimensional NMR techniques, such as 2D NMR, are employed to resolve these complexities by correlating signals from different nuclei, thereby mapping the molecular connectivity. researchgate.netyoutube.com

For a derivative of this compound, several 2D NMR experiments are particularly powerful:

COSY (Correlation Spectroscopy): This homonuclear experiment reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH, ³JHH). It is instrumental in identifying adjacent protons and tracing out the carbon backbone of the isobutyl and butane (B89635) diamine fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with directly attached carbon atoms. It provides a clear and unambiguous assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Unlike HSQC, HMBC reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH). This is crucial for identifying quaternary carbons and piecing together different molecular fragments across heteroatoms, such as connecting the isobutyl groups to the nitrogen atoms of the diamine backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is vital for determining the relative stereochemistry and preferred conformation of the molecule in solution. researchgate.net

The structural elucidation of a new derivative is a process of assembling molecular puzzle pieces using the data from these experiments. nih.gov For example, after synthesizing a new polyamide precursor from this compound, researchers would use this suite of NMR techniques to confirm that the desired chemical transformation occurred at the nitrogen atoms and that the core structure remains intact.

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound (Note: Actual chemical shifts can vary based on solvent and experimental conditions. This table is a representative example.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | 2D NMR Correlations (Example) |

| NH | ~1.5 - 2.5 (broad) | - | NOESY with H-1' |

| C H₂-1' (Isobutyl) | ~2.40 (d) | ~58.0 | HSQC to C-1'; COSY with H-2'; HMBC to C-2', C-3' |

| C H-2' (Isobutyl) | ~1.75 (m) | ~28.0 | HSQC to C-2'; COSY with H-1', H-3'; HMBC to C-1', C-3' |

| C H₃-3' (Isobutyl) | ~0.88 (d) | ~20.5 | HSQC to C-3'; COSY with H-2'; HMBC to C-1', C-2' |

| N-C H₂-1 (Butane) | ~2.60 (t) | ~48.0 | HSQC to C-1; COSY with H-2; HMBC to C-2 |

| C H₂-2 (Butane) | ~1.50 (m) | ~27.0 | HSQC to C-2; COSY with H-1; HMBC to C-1 |

d=doublet, t=triplet, m=multiplet

Dynamic NMR for Conformational Studies

The flexible aliphatic chains in this compound allow for a wide range of conformational isomers that can interconvert at rates dependent on temperature. Dynamic NMR (DNMR) spectroscopy is the primary technique for studying these conformational changes. By analyzing the shape of NMR signals over a range of temperatures, researchers can understand the rotational dynamics around the C-C and C-N bonds.

At high temperatures, bond rotation is rapid on the NMR timescale, and an averaged spectrum is observed. As the temperature is lowered, the rate of interconversion slows. If the rate becomes slow enough, separate signals for each distinct conformer may be observed. The temperature at which the separate signals merge (the coalescence temperature) can be used to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative data on the molecule's flexibility.

Solid-State NMR for Polymer Characterization

Since this compound is a key building block in polymers such as polyamides and polyurethanes, its characterization within the solid polymer matrix is crucial for understanding material properties. ontosight.ai Solid-state NMR (ssNMR) is uniquely suited for this purpose, providing information on structure, dynamics, and phase morphology in solid materials. researchgate.netresearchgate.net

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra of solid polymers. researchgate.net By analyzing the chemical shifts, researchers can confirm the covalent structure of the diamine unit within the polymer chain. Furthermore, ssNMR can distinguish between crystalline and amorphous domains within the polymer, providing insights into the degree of order. Measurements of relaxation times (such as T₁ and T₁ρ) can probe the mobility of different segments of the diamine within the polymer, which is directly related to the material's mechanical properties like flexibility and impact strength. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying functional groups and studying non-covalent interactions like hydrogen bonding, which are critical to the chemistry of this compound and its derivatives.

Elucidation of Functional Groups and Bond Vibrations in Derivatives

Infrared (IR) spectroscopy measures the absorption of infrared radiation corresponding to a molecule's vibrational transitions. It is an excellent tool for identifying the presence or absence of specific functional groups. In the context of this compound derivatives, IR spectroscopy is routinely used to monitor chemical reactions.

For instance, in the synthesis of a polyamide from this diamine, the disappearance of the N-H stretching vibration (typically around 3300-3500 cm⁻¹) and the appearance of a strong amide C=O stretching band (around 1630-1690 cm⁻¹) would confirm the formation of the amide linkage. The C-H stretching vibrations of the isobutyl and butane groups appear as strong bands in the 2850-3000 cm⁻¹ region, while C-N stretching vibrations are found in the fingerprint region (1000-1200 cm⁻¹).

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While C=C bonds and other symmetric non-polar bonds give strong Raman signals, C=O and O-H bonds typically produce strong IR signals.

Table 2: Characteristic IR Absorption Frequencies for this compound and a Hypothetical Polyamide Derivative

| Functional Group / Vibration | This compound (cm⁻¹) | Polyamide Derivative (cm⁻¹) |

| N-H Stretch (Secondary Amine) | ~3300-3500 (weak-medium) | Absent |

| C-H Stretch (Aliphatic) | ~2850-2960 (strong) | ~2850-2960 (strong) |

| Amide N-H Stretch | Absent | ~3200-3400 (medium) |

| Amide C=O Stretch (Amide I band) | Absent | ~1630-1680 (strong) |

| N-H Bend (Amine) | ~1550-1650 (medium) | Absent |

| Amide N-H Bend (Amide II band) | Absent | ~1510-1570 (medium) |

| C-N Stretch | ~1000-1200 (medium) | ~1000-1200 (medium) |

Studies of Intermolecular Interactions and Hydrogen Bonding

The secondary amine groups in this compound are capable of acting as both hydrogen bond donors and acceptors. These interactions significantly influence the physical properties of the compound and the materials derived from it. Vibrational spectroscopy is highly sensitive to the effects of hydrogen bonding. nih.gov

When an N-H group participates in a hydrogen bond, its stretching vibration shifts to a lower frequency (a "red shift") and the corresponding absorption band becomes broader and more intense. By analyzing the position and shape of the N-H band in the IR or Raman spectrum, researchers can deduce the extent and strength of hydrogen bonding. For example, in a concentrated solution or in the pure liquid state, a broad N-H band would indicate significant intermolecular hydrogen bonding, whereas in a very dilute solution in a non-polar solvent, a sharper, higher-frequency band corresponding to free N-H groups would be observed. In polymers derived from this diamine, such as polyurethanes or polyamides, hydrogen bonding between polymer chains is a critical factor determining the material's strength and thermal stability, and these interactions are extensively studied using temperature-dependent IR spectroscopy.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone for the characterization of this compound, offering insights into its molecular mass and structural features through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of this compound and its reaction products. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the confident assignment of a molecular formula. For instance, in the characterization of complex organic molecules and their derivatives, such as those synthesized from 1,4-butanediamine precursors, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This level of precision is crucial for confirming the successful synthesis of the target molecule and for identifying any potential byproducts.

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structural details of ions by analyzing their fragmentation patterns. In the context of this compound, an initial mass spectrometer (MS1) would isolate the protonated molecular ion [M+H]⁺. These selected ions are then subjected to fragmentation, and the resulting product ions are analyzed by a second mass spectrometer (MS2).

The fragmentation of related diamine compounds often involves characteristic losses of the alkyl side chains and cleavage of the carbon-carbon bonds within the butane backbone. For this compound, one would expect to observe fragment ions corresponding to the loss of an isobutyl group and various cleavages of the central butane chain. The study of fragmentation pathways of similar compounds, like nitazene (B13437292) analogs which also contain alkyl amino side chains, reveals characteristic fragmentation patterns that are invaluable for structural confirmation. nih.gov The analysis of these fragmentation spectra allows researchers to piece together the molecule's structure, confirming the connectivity of the isobutyl groups to the nitrogen atoms and the integrity of the 1,4-butanediamine core.

While specific fragmentation data for this compound is not extensively published, data from related tetramethyl-substituted butanediamines shows characteristic fragmentation that helps in structural elucidation. nist.gov

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive proof of a molecule's structure and insights into its packing and intermolecular interactions.

A study on N,N′-Bis(3,4-dimethoxybenzylidene)butane-1,4-diamine, a Schiff base derivative of 1,4-diaminobutane (B46682), provides a relevant example of the data obtained from SCXRD analysis. nih.gov

Table 1: Crystallographic Data for N,N′-Bis(3,4-dimethoxybenzylidene)butane-1,4-diamine nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₂H₂₈N₂O₄ |

| Molecular Weight | 384.5 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.0989 (3) |

| b (Å) | 12.1818 (5) |

| c (Å) | 9.7719 (4) |

| β (°) | 108.019 (3) |

| Volume (ų) | 1029.09 (7) |

| Z | 2 |

This interactive table provides a summary of the crystallographic data obtained for a derivative of 1,4-butanediamine, illustrating the type of detailed structural information that can be obtained via SCXRD.

Powder X-ray diffraction (PXRD) is a complementary technique to SCXRD, used to analyze the crystalline nature of a bulk sample. nist.govnist.gov Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

PXRD is particularly useful for:

Identifying crystalline materials: By comparing the experimental diffraction pattern to a database of known patterns, the identity of a crystalline solid can be confirmed.

Assessing sample purity: The presence of crystalline impurities will result in additional peaks in the diffraction pattern.

Studying polymorphism: Polymorphs are different crystalline forms of the same compound. PXRD can distinguish between different polymorphs, which may exhibit different physical properties.

Elemental Analysis and Chromatographic Purity Assessment

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine the empirical formula of a newly synthesized compound, which can then be compared to the theoretical composition calculated from the proposed molecular formula. For instance, in the synthesis of various 1,4-diaminobutane derivatives, elemental analysis has been routinely used to confirm the successful incorporation of substituent groups. google.com

Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound. These methods separate the components of a mixture based on their differential interactions with a stationary phase. By analyzing the resulting chromatogram, the presence of impurities can be detected and quantified. For example, the purity of commercially available N-Boc-1,4-butanediamine is often specified as ≥97.0% as determined by GC. sigmaaldrich.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,4-butanediamine |

| N,N'-bis(salicylidene)-1,4-butanediamine |

| N,N'-bis(3-methoxysalicylidene)-1,4-diaminobutane |

| N,N′-Bis(3,4-dimethoxybenzylidene)butane-1,4-diamine |

| N-Boc-1,4-butanediamine |

Quantitative Elemental Analysis for Compound Composition

Quantitative elemental analysis is a critical step in the characterization of a new compound. This destructive method provides the mass percentages of the constituent elements, which can then be compared to the theoretical values calculated from the compound's molecular formula. This comparison serves as a fundamental validation of the compound's identity and stoichiometry.

For this compound, with the chemical formula C12H28N2, the theoretical elemental composition can be calculated based on the atomic weights of carbon (C), hydrogen (H), and nitrogen (N). The molecular weight of the compound is 200.37 g/mol .

The expected elemental composition is presented in the table below. In a research setting, experimental values obtained from an elemental analyzer would be expected to be in close agreement with these theoretical percentages, typically within a ±0.4% margin of error, to confirm the successful synthesis of the target compound. While specific experimental data for this compound is not publicly available, the table illustrates the expected results.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 12 | 144.12 | 71.93 |

| Hydrogen | H | 1.008 | 28 | 28.224 | 14.09 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 13.98 |

| Total | 200.37 | 100.00 |

In the synthesis of related diamine derivatives, such as those described in patent literature, elemental analysis is a standard procedure to verify the structure of the final products. For instance, in the preparation of various N,N'-diacetyl-1,4-diaminobutane derivatives, researchers report both the calculated and found elemental percentages for carbon, hydrogen, and nitrogen, demonstrating the utility of this technique in confirming the successful synthesis of these complex molecules. google.com

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Evaluation

Chromatographic techniques are indispensable tools for monitoring the progress of chemical reactions and for assessing the purity of the isolated products. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used for the analysis of diamine compounds.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. In the context of this compound, GC can be used to monitor the disappearance of starting materials and the appearance of the product during its synthesis. Following purification, GC is employed to determine the purity of the compound. A pure sample will ideally show a single peak in the chromatogram, and the area of this peak relative to the total area of all peaks can be used to quantify the purity.

For example, commercial suppliers of related compounds like N-Boc-1,4-butanediamine often specify the purity as determined by GC, with typical purities being ≥97.0%. sigmaaldrich.com This indicates that the compound is the major component, with minimal impurities present. The choice of the GC column and temperature program is crucial for achieving good separation of the components in the reaction mixture. For amine analysis, columns with a stationary phase that minimizes peak tailing are often preferred.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is another versatile separation technique that is well-suited for the analysis of a wide range of organic compounds, including those that are not sufficiently volatile for GC. HPLC can be used to monitor reaction progress and assess purity in a similar manner to GC.

For the analysis of diamines, reverse-phase HPLC is a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For instance, a method for the separation of 1,4-butanediamine and its derivatives might use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an additive like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com

The progress of the synthesis of this compound can be tracked by taking small aliquots of the reaction mixture at different time intervals and analyzing them by HPLC. The resulting chromatograms would show a decrease in the peak areas of the reactants and a corresponding increase in the peak area of the product. Once the reaction is complete, HPLC analysis of the purified product can confirm its purity. The presence of a single, sharp peak at a specific retention time would indicate a high degree of purity.

The table below outlines a hypothetical HPLC method that could be adapted for the analysis of this compound, based on methods used for similar compounds. sielc.com

Table 2: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Specification |

| Column | C18 (Reverse-Phase) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Detection | UV at 210 nm or Mass Spectrometry (MS) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

By employing these spectroscopic and chromatographic methodologies, researchers can confidently synthesize, identify, and ensure the purity of this compound for its intended applications in further research and development.

Theoretical and Computational Chemistry Studies of N,n Diisobutyl 1,4 Butanediamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory, are instrumental in elucidating the fundamental characteristics of N,N'-Diisobutyl-1,4-butanediamine.

Density Functional Theory (DFT) is a robust computational method used to determine the optimal three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this process involves calculating the electronic energy of various atomic configurations to find the one with the lowest energy, which corresponds to the most stable molecular structure. Functionals like B3LYP combined with basis sets such as 6-311G are commonly employed for this purpose. scispace.comclinicsearchonline.org The optimization reveals precise bond lengths, bond angles, and dihedral angles.